molecular formula C13H18N4 B13328464 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B13328464
M. Wt: 230.31 g/mol
InChI Key: NHGRZTHBFKCIQA-UHFFFAOYSA-N
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Description

    2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine: , is a chemical compound with the empirical formula .

  • It contains a pyrazole ring, a pyridine ring, and an amine functional group.
  • The compound’s systematic name reflects its structure: it has an isopropyl group (1-isopropyl), a pyridine ring (pyridin-3-yl), and a pyrazole ring (1H-pyrazol-5-yl) attached to an ethylamine moiety.
  • But-3-yn-1-amine is used in various scientific and industrial applications due to its unique structure.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for but-3-yn-1-amine may vary, one common method involves the reaction of propargyl bromide with ammonia or an amine under appropriate conditions.

      Industrial Production: Industrial-scale production typically involves optimized processes using catalysts and efficient purification techniques.

  • Chemical Reactions Analysis

      Reactivity: But-3-yn-1-amine can undergo various reactions, including

      Common Reagents: Alkyl halides, acids, bases, and other typical organic reagents.

      Major Products: Substituted derivatives of but-3-yn-1-amine, depending on the reaction conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).

      Medicine: Research into its pharmacological properties and potential therapeutic applications.

      Industry: Employed in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action for but-3-yn-1-amine depends on its specific application.
    • In biological systems, it may interact with receptors, enzymes, or other biomolecules.
    • Further studies are needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: But-3-yn-1-amine’s alkyne functionality sets it apart from many other amines.

    Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights.

    Properties

    Molecular Formula

    C13H18N4

    Molecular Weight

    230.31 g/mol

    IUPAC Name

    2-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)ethanamine

    InChI

    InChI=1S/C13H18N4/c1-10(2)17-12(5-6-14)8-13(16-17)11-4-3-7-15-9-11/h3-4,7-10H,5-6,14H2,1-2H3

    InChI Key

    NHGRZTHBFKCIQA-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CCN

    Origin of Product

    United States

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